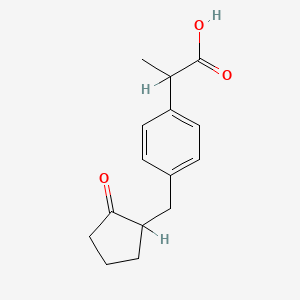

Loxoprofen

Descripción

Propiedades

IUPAC Name |

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBXTVYHTMGZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045164 | |

| Record name | Loxoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68767-14-6, 80382-23-6 | |

| Record name | Loxoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68767-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loxoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | loxoprofen acide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loxoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Loxoprofen Prodrug Activation Pathway: A Technical Guide

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. It is widely prescribed for its potent analgesic, anti-inflammatory, and antipyretic effects. A key characteristic of this compound is its nature as a prodrug. After administration, it undergoes metabolic activation to its active form, a feature that contributes to a reduced incidence of gastrointestinal side effects compared to other NSAIDs. This technical guide provides an in-depth exploration of the this compound activation pathway, its pharmacokinetics, and the experimental methodologies used to study its biotransformation.

The Metabolic Activation Pathway of this compound

This compound is administered as a racemic mixture and is rapidly absorbed from the gastrointestinal tract.[1][2] Its therapeutic activity is dependent on its biotransformation into a pharmacologically active metabolite.[3][4]

The primary activation step involves the reduction of the ketone group on the cyclopentanone ring of this compound to a hydroxyl group, forming alcohol metabolites.[5][6] This reaction is stereoselective and is catalyzed primarily by cytosolic enzymes known as carbonyl reductases, with Carbonyl Reductase 1 (CBR1) being identified as a predominant enzyme in this process in both the liver and skin.[6][7][8]

This reduction leads to the formation of two main diastereomeric alcohol metabolites:

-

trans-alcohol metabolite: This is the pharmacologically active form of the drug.[2][3] The (2S,1'R,2'S)-trans-alcohol stereoisomer, in particular, is a potent inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[1][9]

-

cis-alcohol metabolite: This form is considered to be inactive or significantly less active than the trans-alcohol form.[6][10]

The metabolic process demonstrates a preference for the formation of the trans-alcohol metabolite.[1] In addition to activation, this compound and its alcohol metabolites can undergo further metabolism. Phase I hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, can occur, leading to inactive hydroxylated metabolites.[5][10] Subsequently, both the parent drug and its metabolites can be conjugated with glucuronic acid (Phase II metabolism) by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, to facilitate their excretion.[5][11][12]

Pharmacokinetic Data

The conversion of this compound to its active trans-alcohol metabolite is rapid, with peak plasma concentrations of the parent drug and metabolite reached within 30 to 50 minutes and 0.9 hours, respectively, after oral administration.[2][4] The pharmacokinetic profile can be influenced by factors such as renal function and serum albumin levels.[13]

Table 1: Pharmacokinetic Parameters of this compound and its trans-Alcohol Metabolite in Humans (Oral Administration)

| Parameter | This compound | trans-Alcohol Metabolite | Reference |

| Tmax (h) | ~0.5 | ~0.9 | [4] |

| Cmax (μg/mL) | ~4.8 | ~2.4 | [4] |

| Elimination Half-life (t½) | ~1.25 hours (75 minutes) | Longer than parent drug | [2] |

| Protein Binding | 97% | - | [2] |

| Absolute Bioavailability | 73.8% (in rats) | - | [3] |

Note: Values are approximate and can vary between studies and individuals. Data is primarily derived from studies in healthy volunteers following a standard 60 mg oral dose.[4]

Experimental Protocols

The study of this compound metabolism typically involves in vitro assays to identify metabolic pathways and enzymes, followed by in vivo studies to understand the pharmacokinetic profile. The quantification of this compound and its metabolites is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for assessing the Phase I metabolism of this compound.

Objective: To identify metabolites of this compound formed by hepatic enzymes, particularly Cytochrome P450s.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., Ketoprofen or Tolbutamide)[10][14]

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and the NADPH-regenerating system.

-

Pre-incubation: Add a specific concentration of HLMs (e.g., 1 mg/mL) to the reaction mixture. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[5]

-

Initiation: Initiate the metabolic reaction by adding this compound (final concentration, e.g., 20 µM) to the pre-incubated mixture.[5] The final reaction volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[5]

-

Termination: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[10]

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5][10]

-

Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

Protocol: Quantification of this compound and Metabolites by HPLC

This protocol describes a general method for the simultaneous quantification of this compound and its metabolites in a biological matrix.

Objective: To separate and quantify this compound, trans-alcohol this compound, and cis-alcohol this compound in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS/MS) or UV Detector

-

Chiral stationary phase column for stereoisomer separation (e.g., FLM Chiral NQ-RH column).[1]

Chromatographic Conditions (Example): [1]

-

Column: FLM Chiral NQ(2)-RH (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% formic acid in water (e.g., 50:50, v/v).

-

Flow Rate: 0.6 mL/min

-

Column Temperature: Ambient or controlled (e.g., 40°C)

-

Detection: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Procedure:

-

Sample Preparation: Process plasma samples as described in Protocol 3.1 (protein precipitation). Dry the supernatant under vacuum and reconstitute in the mobile phase.[10]

-

Injection: Inject a small volume (e.g., 10 µL) of the reconstituted sample into the HPLC system.

-

Data Acquisition: Acquire data over a sufficient run time (e.g., 45 minutes) to allow for the elution of all stereoisomers.[1]

-

Quantification: Generate a standard curve using known concentrations of this compound and its metabolite standards. Calculate the concentration of each analyte in the unknown samples by comparing their peak areas to the standard curve.

References

- 1. Simultaneous stereoisomeric separation of this compound sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. d-nb.info [d-nb.info]

- 5. Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of this compound and its alcohol metabolites for potency and selectivity of inhibition of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing Drug Interaction and Pharmacokinetics of this compound in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics of this compound and its alcoholic metabolites in healthy Korean men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacodynamics of Loxoprofen's Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted to its pharmacologically active metabolite within the body.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this active metabolite, the trans-alcohol form, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for the trans-alcohol metabolite of this compound is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[2][5][6]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining platelet aggregation.[2]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammatory responses.[2][7]

By inhibiting both COX-1 and COX-2, the active metabolite of this compound reduces the synthesis of various prostaglandins, including PGE2, and thromboxane B2, thereby exerting its potent anti-inflammatory, analgesic, and antipyretic effects.[1][8] The active stereoisomer has been identified as the (2S,1'R,2'S)-trans-alcohol derivative.[3][9]

Signaling Pathway of COX Inhibition

The following diagram illustrates the metabolic activation of this compound and the subsequent inhibition of the prostaglandin synthesis pathway by its active trans-alcohol metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound and its alcohol metabolites for potency and selectivity of inhibition of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymologic and pharmacologic profile of this compound sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound trans-alcohol, (2S,1'R,2'S)- | C15H20O3 | CID 10037656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Loxoprofen's Cyclooxygenase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyclooxygenase (COX) inhibition profile of loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is a prodrug that, upon absorption, is rapidly converted to its active metabolites, which are responsible for its therapeutic effects. This guide details its mechanism of action, quantitative inhibition data, and the experimental protocols used to determine its COX selectivity.

Mechanism of Action: Non-Selective COX Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] It is important to note that this compound itself is inactive in vitro.[2][3] Its pharmacological activity is attributed to its alcohol metabolites, principally the trans-alcohol form (this compound-SRS), which is a potent, non-selective inhibitor of both COX isoenzymes.[2][4][5] This non-selective inhibition leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] The inhibition of both COX-1 and COX-2 by the active metabolite of this compound has been shown to be time-dependent.[2][3]

Quantitative Inhibition Data

The inhibitory potency of this compound's active metabolite against COX-1 and COX-2 has been quantified using various in vitro and ex vivo assays. The half-maximal inhibitory concentrations (IC50) from human whole blood assays are summarized below.

| Compound | Target | Assay System | IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| This compound | COX-1 | Human Whole Blood | 6.5 | 0.48 |

| COX-2 | Human Whole Blood | 13.5 | ||

| This compound-SRS (active metabolite) | COX-1 | In vitro | - | 0.35 |

| COX-2 | In vitro | - |

Note: Data compiled from multiple sources.[6][7] The selectivity ratio indicates the relative potency for COX-2 over COX-1. A lower ratio suggests higher selectivity for COX-1.

Signaling and Metabolic Pathways

The following diagrams illustrate the prostaglandin biosynthesis pathway, the metabolic activation of this compound, and a general workflow for evaluating COX inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of this compound's COX inhibition profile are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzyme-Based)

This assay directly measures the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound's active metabolite) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assays, or reagents for ELISA/LC-MS)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of the reaction buffer, heme, arachidonic acid, and the test compound at various concentrations.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Incubation: In a 96-well plate, add the reaction buffer, heme solution, and the enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add a small volume of the test compound dilutions to the respective wells. Include control wells with solvent only (no inhibitor).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Detection:

-

Colorimetric Method: If using TMPD, monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm). The rate of color development is proportional to the peroxidase activity of the COX enzyme.

-

ELISA/LC-MS Method: Stop the reaction after a specific time and measure the amount of prostaglandin (e.g., PGE2) produced using a specific ELISA kit or by liquid chromatography-mass spectrometry.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Materials:

-

Freshly drawn human venous blood from healthy volunteers (anticoagulated with heparin for the COX-2 assay).

-

Test compound (this compound) dissolved in a suitable solvent.

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Calcium ionophore (e.g., A23187) or thrombin to induce COX-1 activity (platelet aggregation).

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

Centrifuge.

Procedure for COX-2 Inhibition:

-

Blood Collection and Treatment: Collect heparinized whole blood.

-

Incubation with Inhibitor and LPS: Aliquot the blood into tubes and add various concentrations of the test compound. Add LPS to induce COX-2 expression.

-

Incubation: Incubate the blood samples for a prolonged period (e.g., 24 hours) at 37°C to allow for COX-2 protein expression and prostaglandin synthesis.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a specific EIA kit. PGE2 is a primary product of COX-2 in this system.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production at each concentration of the test compound and determine the IC50 value.

Procedure for COX-1 Inhibition:

-

Blood Collection: Collect whole blood without anticoagulant.

-

Incubation with Inhibitor: Aliquot the blood into tubes containing various concentrations of the test compound.

-

Clotting: Allow the blood to clot at 37°C for a specific time (e.g., 1 hour). During clotting, platelets are activated, and COX-1 produces thromboxane A2, which is rapidly converted to the stable metabolite TXB2.

-

Serum Separation: Centrifuge the clotted blood to separate the serum.

-

TXB2 Measurement: Measure the concentration of TXB2 in the serum using a specific EIA kit.

-

Data Analysis: Calculate the percentage of inhibition of TXB2 production at each concentration of the test compound and determine the IC50 value.

Conclusion

This compound, through its active trans-alcohol metabolite, is a non-selective inhibitor of both COX-1 and COX-2. This dual inhibition is central to its therapeutic efficacy in reducing pain and inflammation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development and pharmacology. Understanding the nuances of its COX inhibition profile is crucial for its appropriate clinical application and for the development of future anti-inflammatory agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Loxoprofen's Target Binding Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that operates as a prodrug. Following oral administration, it is rapidly metabolized into its active form, an alcohol metabolite known as this compound-SRS (trans-alcohol form). This active metabolite is responsible for the drug's therapeutic effects. This compound-SRS is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. A key characteristic of its interaction with these targets is time-dependent inhibition. This guide provides a comprehensive overview of the target binding kinetics of this compound, focusing on its active metabolite. It includes a summary of quantitative binding data, detailed experimental protocols for assessing COX inhibition, and visualizations of the relevant signaling pathway and experimental workflows.

Mechanism of Action: Inhibition of Cyclooxygenase

The anti-inflammatory, analgesic, and antipyretic properties of this compound are attributed to its active metabolite, this compound-SRS.[1][2] This metabolite exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins from arachidonic acid.[3][4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3]

This compound-SRS is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[2][5] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal side effects common to non-selective NSAIDs.[6][7] A critical aspect of the interaction between this compound-SRS and both COX isozymes is its time-dependent nature, indicating a multi-step binding process.[2]

Quantitative Binding Kinetics Data

| Parameter | COX-1 | COX-2 | Assay System | Reference |

| IC50 | 0.5 µM | 0.39 µM | Recombinant Human Enzyme | [6] |

| IC50 | 0.64 µM | 1.85 µM | Recombinant Human Enzyme | [5] |

| IC50 | 6.5 µM | 13.5 µM | Human Whole Blood | [4][8] |

| Selectivity Index (IC50 COX-1/IC50 COX-2) | 0.35 | In vitro | [3] |

Note on Time-Dependent Inhibition: The characterization of this compound-SRS as a time-dependent inhibitor suggests a two-step mechanism. The initial binding of the inhibitor to the enzyme is followed by a conformational change that results in a more tightly bound enzyme-inhibitor complex. This mechanism often leads to a slow onset of inhibition and prolonged duration of action.

Signaling Pathway: Arachidonic Acid Cascade

This compound's therapeutic effects stem from its interference with the arachidonic acid cascade. By inhibiting COX-1 and COX-2, this compound-SRS prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

Caption: Inhibition of the COX pathway by this compound-SRS.

Experimental Protocols

The determination of this compound's binding kinetics to COX enzymes involves various in vitro assays. Below are detailed methodologies for key experiments.

In Vitro COX Inhibition Assay (Colorimetric/Fluorometric)

This protocol describes a general method for determining the IC50 values of this compound's active metabolite against purified COX-1 and COX-2 enzymes.

Caption: Workflow for an in vitro COX inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified recombinant human COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a stock solution of this compound-SRS in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Prepare solutions of arachidonic acid (substrate) and a colorimetric or fluorometric probe.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

-

Add the serially diluted this compound-SRS or vehicle control to the respective wells.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid and the probe to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

-

Stop the reaction (if necessary, depending on the kit) and measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of this compound-SRS compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal model using non-linear regression analysis.

-

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the presence of all blood components.

Methodology:

-

Sample Collection and Preparation:

-

Draw fresh venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Aliquot the blood into tubes.

-

-

Inhibitor Incubation:

-

Add various concentrations of this compound-SRS or vehicle control (DMSO) to the blood samples.

-

Incubate the samples at 37°C for a specified time (e.g., 1 hour).

-

-

COX-1 and COX-2 Stimulation:

-

For COX-1 activity: Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane B2 (TXB2) production (a marker of COX-1 activity).

-

For COX-2 activity: Add lipopolysaccharide (LPS) to fresh blood samples and incubate for 24 hours at 37°C to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.

-

-

Measurement of Prostaglandins:

-

Centrifuge the samples to separate the serum or plasma.

-

Measure the concentrations of TXB2 and PGE2 in the serum/plasma using validated enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each this compound-SRS concentration.

-

Determine the IC50 values for COX-1 and COX-2 inhibition as described for the in vitro assay.

-

Advanced Techniques for Kinetic Analysis: SPR and ITC

While specific data for this compound using these techniques are not publicly available, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for detailed kinetic and thermodynamic analysis of drug-target interactions.

Caption: Logic for using SPR and ITC in kinetic studies.

-

Surface Plasmon Resonance (SPR): This technique involves immobilizing one binding partner (e.g., COX enzyme) onto a sensor surface and flowing the other partner (this compound-SRS) over it. The binding interaction is monitored in real-time by detecting changes in the refractive index at the sensor surface. SPR can directly measure the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (this compound-SRS) to a macromolecule (COX enzyme). By titrating the ligand into a solution of the protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Conclusion

This compound, through its active metabolite this compound-SRS, is a potent, non-selective, and time-dependent inhibitor of both COX-1 and COX-2 enzymes. This dual and time-dependent inhibition is central to its therapeutic efficacy in managing pain and inflammation. While IC50 values provide a measure of its inhibitory potency, a full characterization of its binding kinetics would benefit from the determination of specific rate constants (k_on and k_off). The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other NSAIDs, facilitating a deeper understanding of their interactions with their biological targets and aiding in the development of future anti-inflammatory therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Enzymologic and pharmacologic profile of this compound sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (sodium salt) - Biochemicals - CAT N°: 35088 [bertin-bioreagent.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactivation of this compound to a pharmacologically active metabolite and its disposition kinetics in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Loxoprofen Metabolism and Biotransformation: A Technical Guide

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group.[1] It is widely prescribed for its potent analgesic, anti-inflammatory, and antipyretic properties.[2] A key characteristic of this compound is its nature as a prodrug; it is largely inactive until it undergoes metabolic conversion in the body to its pharmacologically active form.[1][3] This conversion and subsequent biotransformation are critical for its therapeutic efficacy and also play a role in its potential for drug-drug interactions and adverse effects. This guide provides a detailed technical overview of the metabolic pathways, enzymatic processes, and analytical methodologies relevant to the study of this compound biotransformation.

Core Metabolic Pathways

The biotransformation of this compound occurs primarily in the liver and involves both Phase I and Phase II metabolic reactions.[4][5] The initial and most critical step is the reduction of its ketone group, which is then followed by oxidation and glucuronide conjugation.[3][6]

Phase I Metabolism: Reduction and Hydroxylation

The primary metabolic activation of this compound is a Phase I reaction involving the reduction of its 2-oxocyclopentyl group.[4][7]

-

Reduction to Alcohol Metabolites: this compound is rapidly metabolized by the enzyme carbonyl reductase to its alcohol metabolites.[3][4] This reaction produces two main stereoisomers:

-

trans-alcohol metabolite (trans-OH) : This is the pharmacologically active form of the drug, responsible for inhibiting cyclooxygenase (COX) enzymes.[4][8] The formation of the trans-OH form is significantly higher than the cis-isoform.[4]

-

cis-alcohol metabolite (cis-OH) : This isomer is considered largely inactive.[9][10]

-

-

Oxidation (Hydroxylation): In addition to reduction, this compound can undergo hydroxylation mediated by Cytochrome P450 (CYP) enzymes.[4][7]

Phase II Metabolism: Glucuronidation

Following Phase I reactions, this compound and its alcohol metabolites undergo Phase II conjugation, primarily through glucuronidation, to facilitate their excretion.[3]

-

Acyl Glucuronidation: The carboxyl group of the parent this compound and its alcohol metabolites can be conjugated with glucuronic acid.[3][4]

-

The UDP-glucuronosyltransferase isoform UGT2B7 has been identified as the main enzyme catalyzing the glucuronidation of both this compound and its trans-/cis-alcohol metabolites.[3][4][11] UGT1A6 also contributes to this process.[4] This results in the formation of four distinct glucuronide conjugates (M5, M6, M7, and M8).[6]

-

The overall metabolic cascade is visualized in the pathway diagram below.

Data Summary: Metabolites and Pharmacokinetics

Quantitative analysis is essential for understanding the disposition of this compound. The tables below summarize the identified metabolites and key pharmacokinetic parameters.

Table 1: Major Identified Metabolites of this compound

| Metabolite ID | Metabolite Name | Metabolic Pathway | Key Enzyme(s) | Pharmacological Activity | Reference |

| M1 | trans-alcohol (Trans-OH) | Reduction | Carbonyl Reductase | Active | [3][4] |

| M2 | cis-alcohol (Cis-OH) | Reduction | Carbonyl Reductase | Inactive | [3][4] |

| M3, M4 | Mono-hydroxylated metabolites | Oxidation | CYP3A4, CYP3A5 | Inactive | [6][11] |

| M5, M6 | This compound Glucuronides | Glucuronidation | UGT2B7 | Inactive | [3][6] |

| M7, M8 | Alcohol Metabolite Glucuronides | Glucuronidation | UGT2B7 | Inactive | [3][6] |

Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite in Rats

Data presented as mean ± S.D. where available.

| Administration Route | Analyte | Dose (mg/kg) | Cmax | Tmax (h) | AUC (0-t) | t½ (h) | Reference |

| Oral | This compound | 10 | 10.4 ± 1.2 µg/mL | 0.25 | 11.2 ± 1.1 µg·h/mL | - | |

| trans-OH | 10 | 1.1 ± 0.1 µg/mL | 0.5 | 2.1 ± 0.2 µg·h/mL | - | ||

| Dermal Gel | This compound | 10 | 0.19 ± 0.04 µg/mL | 4 | 1.2 ± 0.2 µg·h/mL | - | [12] |

| trans-OH | 10 | 0.24 ± 0.03 µg/mL | 8 | 2.5 ± 0.4 µg·h/mL | - | [12] | |

| Intravenous | This compound | 10 | - | - | 15.1 ± 1.3 µg·h/mL | - | [13] |

| trans-OH | 10 | - | - | 2.7 ± 0.3 µg·h/mL | - | [13] |

Note: Pharmacokinetic parameters can vary significantly based on species, dose, and formulation. The data above is derived from studies in rats for comparative purposes.

Experimental Protocols

The characterization of this compound metabolism relies on established in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to identify metabolites formed by microsomal enzymes like CYPs and UGTs.

-

Preparation of Incubation Mixture:

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for 60 minutes with gentle shaking.[4]

-

-

Reaction Termination:

-

Stop the reaction by adding 400 µL of ice-cold acetonitrile (ACN).[4]

-

-

Sample Processing:

-

Analysis:

Protocol 2: Recombinant Enzyme Phenotyping

This protocol identifies the specific CYP or UGT isoforms responsible for a given metabolic reaction.

-

Reaction Setup:

-

Incubation and Termination:

-

Sample Processing and Analysis:

-

Follow steps 4 and 5 from Protocol 1. The formation of a specific metabolite in the presence of a single enzyme isoform confirms its role in the pathway.

-

The workflow for these in vitro experiments can be visualized as follows:

Enzymology of Biotransformation

The biotransformation of this compound is a multi-enzyme process. The interplay between these enzymes dictates the pharmacokinetic profile and therapeutic effect of the drug.

-

Carbonyl Reductase (CR): This cytosolic enzyme is paramount as it catalyzes the formation of the active trans-OH metabolite.[2][10] Its activity is the rate-limiting step for the pharmacological action of this compound.

-

Cytochrome P450 (CYP) System:

-

CYP3A4/5: These are the major isoforms involved in the oxidative metabolism of this compound.[4][6] Co-administration of this compound with strong inducers (e.g., dexamethasone) or inhibitors (e.g., ketoconazole) of CYP3A4 can alter this compound's plasma concentration, potentially leading to drug-drug interactions.[2][16]

-

-

UDP-Glucuronosyltransferases (UGTs):

The relationship between these enzymes and their metabolic products is summarized in the diagram below.

Conclusion

The metabolism of this compound is a well-defined process initiated by its conversion from a prodrug to an active trans-alcohol metabolite via carbonyl reductase. Subsequent metabolism by CYP3A4/5 and UGT2B7 leads to inactive, excretable compounds. Understanding these biotransformation pathways is critical for drug development professionals to predict potential drug-drug interactions, assess patient-specific metabolic differences, and optimize therapeutic strategies involving this compound. The experimental protocols outlined provide a robust framework for further research into the nuanced aspects of its metabolic profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Assessing Drug Interaction and Pharmacokinetics of this compound in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [PDF] Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation | Semantic Scholar [semanticscholar.org]

- 12. Pharmacokinetics of this compound and its active metabolite after dermal application of this compound gel to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of pharmacokinetics of this compound and its active metabolites after an intravenous, intramuscular, and oral administration of this compound in rats: evidence for extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The In Vivo Transformation of Loxoprofen: A Technical Guide to its Conversion to the Trans-Alcohol Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoprofen, a widely utilized non-steroidal anti-inflammatory drug (NSAID), is administered as a prodrug that undergoes metabolic activation to exert its therapeutic effects. The primary pathway for this bioactivation is the in vivo conversion of the parent compound to its pharmacologically active trans-alcohol metabolite. This technical guide provides a comprehensive overview of this critical metabolic process, detailing the enzymatic players, metabolic pathways, and pharmacokinetic profiles. It serves as a resource for researchers and professionals in drug development, offering insights into the experimental methodologies used to elucidate this biotransformation and the signaling pathways that regulate the key metabolizing enzymes.

Introduction

This compound, chemically [2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propionic acid], is a propionic acid derivative NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic efficacy is not attributed to the parent molecule but rather to its rapid and stereoselective conversion to the trans-alcohol form, 2-(4-((trans-2-hydroxycyclopentyl)-methyl)-phenyl) propionic acid.[1] This biotransformation is a pivotal step in the drug's mechanism of action, which involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3] Understanding the nuances of this in vivo conversion is paramount for optimizing therapeutic strategies and mitigating potential adverse effects.

The Metabolic Pathway of this compound

The in vivo metabolism of this compound is a multi-step process involving several key enzymes primarily located in the liver, but also in extrahepatic tissues.[4] The principal transformation is the reduction of the cyclopentanone moiety to form alcohol metabolites.

Primary Conversion to Alcohol Metabolites

The conversion of this compound to its alcohol metabolites is catalyzed by carbonyl reductase 1 (CBR1) , a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[5][6] This enzymatic reaction results in the formation of two main diastereomeric alcohol metabolites:

-

Trans-alcohol metabolite: The pharmacologically active form of the drug.[7]

-

Cis-alcohol metabolite: Considered to be pharmacologically inactive.[8]

The conversion is stereoselective, with a marked preference for the formation of the (2S,1'R,2'S)-trans-alcohol isomer, which is the most potent inhibitor of COX enzymes.[3]

Secondary Metabolic Pathways

In addition to the primary reduction pathway, this compound and its alcohol metabolites can undergo further biotransformation:

-

Hydroxylation: Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 , are responsible for the hydroxylation of the this compound molecule, leading to the formation of hydroxylated metabolites.[2][9]

-

Glucuronidation: Both the parent this compound and its alcohol metabolites can be conjugated with glucuronic acid. This reaction is primarily catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) .[9][10]

These secondary pathways contribute to the overall clearance and elimination of the drug from the body.

Quantitative Data on this compound Metabolism

The pharmacokinetics of this compound and its trans-alcohol metabolite have been investigated in various preclinical and clinical studies. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Enzyme Kinetic Parameters for trans-Alcohol Metabolite Formation

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Recombinant human CBR1 | This compound | 7.30 | 402 | [5] |

| Human in vitro skin | This compound | 10.3 | - | [5] |

Table 2: Pharmacokinetic Parameters of this compound and its Trans-Alcohol Metabolite in Rats (Intravenous Administration)

| Dose (mg/kg) | Analyte | AUC (μg·h/mL) | CL (mL/min/kg) | Vd (mL/kg) | t1/2 (h) | Reference |

| 10 | This compound | 19.3 ± 2.1 | 8.8 ± 0.9 | 638 ± 65 | 0.9 ± 0.1 | [4] |

| 10 | trans-Alcohol | 10.5 ± 1.5 | - | - | 1.1 ± 0.1 | [4] |

Data are presented as mean ± S.D.

Table 3: Pharmacokinetic Parameters of this compound and its Trans-Alcohol Metabolite in Humans (Oral Administration of 60 mg this compound)

| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| This compound | 4.8 | 0.5 | 11.4 | - | [11] |

| trans-Alcohol Metabolite | 2.4 | 0.9 | 2.38 | - | [11] |

Data are presented as average values.

Experimental Protocols

The elucidation of the in vivo conversion of this compound has been made possible through a variety of in vitro and in vivo experimental models.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of this compound metabolites by microsomal enzymes.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (0.25 mg/mL), this compound (5 µM), and a β-NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. The supernatant is collected, dried, and reconstituted in a suitable solvent for analysis.

-

Analysis: Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and its metabolites.

-

Animal Model: Use male Sprague-Dawley rats, housed under standard laboratory conditions.

-

Drug Administration: Administer a single oral dose of this compound (e.g., 20 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.

-

Analysis: Quantify the concentrations of this compound and its trans-alcohol metabolite in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Regulation of Metabolizing Enzymes by Signaling Pathways

The expression and activity of the enzymes responsible for this compound metabolism are subject to regulation by various cellular signaling pathways, which can influence the rate and extent of its bioactivation.

Regulation of Carbonyl Reductase 1 (CBR1)

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Exposure to environmental compounds like benzo[a]pyrene can induce the expression of CBR1 through the activation of the AhR signaling pathway.[12]

-

Nrf2 Signaling Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of CBR1 gene expression.[13][14] Activation of the Nrf2 pathway, often in response to oxidative stress, can lead to increased transcription of the CBR1 gene.[13]

Regulation of CYP3A4

-

Inflammatory Signaling: Inflammatory cytokines, such as those that activate the NF-κB and JNK/ERK pathways, can downregulate the expression of CYP3A4.[15] This suggests that the inflammatory state of an individual could impact the hydroxylation of this compound.

-

Long Non-coding RNA (lncRNA): A specific lncRNA has been identified to negatively regulate the expression of CYP3A4, adding another layer of complexity to its transcriptional control.

Regulation of UGT2B7

-

MicroRNAs (miRNAs): The expression of UGT2B7 is post-transcriptionally regulated by several microRNAs, including miR-216b-5p, miR-3664-3p, miR-135a-5p, and miR-410-3p.[10] These small non-coding RNAs can bind to the UGT2B7 mRNA and inhibit its translation or promote its degradation.

Conclusion

The in vivo conversion of this compound to its trans-alcohol metabolite is a critical determinant of its therapeutic activity. This biotransformation is primarily mediated by carbonyl reductase 1 and is influenced by secondary metabolic pathways involving CYP3A4/5 and UGT2B7. The expression and activity of these enzymes are, in turn, regulated by a complex network of signaling pathways, including the AhR, Nrf2, and inflammatory signaling cascades. A thorough understanding of these metabolic and regulatory processes, facilitated by the experimental protocols detailed herein, is essential for the continued development and safe and effective use of this compound and other prodrugs. The quantitative data presented provides a valuable reference for pharmacokinetic modeling and dose optimization in both preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymologic and pharmacologic profile of this compound sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of pharmacokinetics of this compound and its active metabolites after an intravenous, intramuscular, and oral administration of this compound in rats: evidence for extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivation of this compound to a pharmacologically active metabolite and its disposition kinetics in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CBR1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Drug Interaction and Pharmacokinetics of this compound in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Metabolism of this compound in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of UDP-Glucuronosyltransferases UGT2B4 and UGT2B7 by MicroRNAs in Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of human carbonyl reductase 1 (CBR1, SDR21C1) gene by transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CBR1 carbonyl reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]

A Comprehensive Technical Guide to the Pharmacological Properties of Loxoprofen Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoprofen sodium hydrate is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid derivative class, widely recognized for its potent analgesic, anti-inflammatory, and antipyretic activities. A distinguishing feature of this compound is its classification as a prodrug; it is administered in an inactive form and is rapidly converted in vivo to its active metabolite, the trans-alcohol form. This mechanism is designed to reduce gastrointestinal distress prior to absorption.[1][2] Its therapeutic efficacy is derived from the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins that mediate pain and inflammation.[3][4] This technical guide provides an in-depth review of the pharmacological properties of this compound sodium hydrate, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound sodium hydrate exerts its pharmacological effects after being absorbed and metabolized into its active form.[3] As a prodrug, it is rapidly biotransformed by carbonyl reductase in the liver to its active trans-alcohol metabolite (trans-OH this compound).[3][5]

This active metabolite is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor to various prostaglandins (like PGE2) and thromboxane A2.[5] By inhibiting COX-1 and COX-2, this compound's active metabolite effectively reduces the synthesis of these pro-inflammatory and pyretic mediators, thereby alleviating pain, inflammation, and fever.[3][7] The prodrug nature of this compound helps minimize direct irritation to the gastric mucosa, a common side effect associated with many NSAIDs.[3]

Pharmacokinetics

This compound is administered orally as a prodrug and is rapidly absorbed from the gastrointestinal tract.[8] It is then converted to its active trans-alcohol metabolite. Peak plasma concentrations of the parent drug and the active metabolite are reached quickly, contributing to a rapid onset of action.[8] The drug is highly protein-bound and is primarily excreted via the kidneys after metabolism, including glucuronidation.[8]

Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value | Species | Reference |

| Time to Peak Plasma (Tmax) - this compound | ~30 minutes | Human | [5] |

| Time to Peak Plasma (Tmax) - trans-OH Metabolite | ~50 minutes | Human | [5] |

| Elimination Half-life (t½) | ~1.25 hours (75 minutes) | Human | [5][8] |

| Plasma Protein Binding - this compound | ~97.0% | Human | [5] |

| Plasma Protein Binding - trans-OH Metabolite | ~92.8% | Human | [5] |

| Area Under Curve (AUC) - this compound | 6.7 ± 0.26 µg·h/mL | Human | [5] |

| Area Under Curve (AUC) - trans-OH Metabolite | 2.02 ± 0.05 µg·h/mL | Human | [5] |

| Excretion | Primarily urinary (~50% in 8 hours) | Human | [5] |

digraph "Loxoprofen_Pharmacokinetics" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#202124"];"Oral_Admin" [label="Oral Administration\n(this compound Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; "Absorption" [label="GI Absorption"]; "Distribution" [label="Systemic Circulation\n(Protein Binding: >92%)"]; "Metabolism" [label="Hepatic Metabolism\n(Conversion to trans-OH form)"]; "Excretion" [label="Renal Excretion\n(Glucuronide Conjugates)"];

"Oral_Admin" -> "Absorption" [label="Rapid"]; "Absorption" -> "Metabolism" [label="First-Pass Effect"]; "Metabolism" -> "Distribution" [label="Active Metabolite"]; "Distribution" -> "Excretion"; }

Pharmacodynamics

This compound sodium hydrate exhibits potent analgesic, anti-inflammatory, and antipyretic effects, which have been quantified in various preclinical models. Its analgesic potency is notably higher than that of other common NSAIDs like ketoprofen, naproxen, and indomethacin in specific assays.

Table 2: Comparative Pharmacodynamic Activity of this compound

| Test Model | Parameter | This compound Sodium Hydrate | Ketoprofen | Naproxen | Indomethacin | Reference |

| Analgesic Effect | ||||||

| Randall-Selitto Test (rat, p.o.) | ED₅₀ (mg/kg) | 0.13 | 10-20x less potent | 10-20x less potent | 10-20x less potent | [6] |

| Rat Thermal Inflammatory Pain Test (p.o.) | ID₅₀ (mg/kg) | 0.76 | 3-5x less potent | As potent | >5x less potent | [6] |

| Chronic Arthritis Pain Test (rat, p.o.) | ED₅₀ (mg/kg) | 0.53 | 4-6x less potent | 4-6x less potent | 4-6x less potent | [6] |

| Anti-inflammatory Effect | ||||||

| Carrageenan-induced Edema (rat) | - | Comparable | Comparable | - | - | [6] |

| Adjuvant Arthritis (rat) | - | Comparable | Comparable | - | - | [6] |

| Antipyretic Effect | ||||||

| Yeast-induced Fever (rat) | - | Comparable | Comparable | ~3x less potent | [6] | |

| COX Inhibition | ||||||

| In vitro COX-1 Inhibition | IC₅₀ (µM) | 6.5 (trans-OH form) | - | - | - | [6] |

| In vitro COX-2 Inhibition | IC₅₀ (µM) | 13.5 (trans-OH form) | - | - | - | [6] |

Experimental Protocols

The pharmacodynamic properties of this compound have been characterized using standardized preclinical models. Below are detailed methodologies for key assays.

Analgesic Activity: Randall-Selitto Paw-Pressure Test

This test measures the response threshold to a mechanical stimulus on an animal's paw, often used to assess mechanical hyperalgesia.

-

Objective: To determine the median effective dose (ED₅₀) for analgesic activity.

-

Apparatus: An analgesy-meter (e.g., Ugo Basile) that applies a linearly increasing mechanical force to the paw.[9][10]

-

Animals: Male Wistar or Sprague-Dawley rats (150-300g).[11][12]

-

Procedure:

-

Habituation: Animals are habituated to the restraint method (e.g., soft cotton cloth) and the testing apparatus to minimize stress-induced responses.[9][12]

-

Baseline Measurement: A baseline nociceptive threshold is determined by applying increasing pressure to the dorsal or plantar surface of the rat's hind paw. The force (in grams) at which the animal withdraws its paw or vocalizes is recorded.

-

Induction of Inflammation (Optional): For inflammatory pain models, an inflammatory agent (e.g., carrageenan or Freund's adjuvant) is injected into the paw prior to drug administration.

-

Drug Administration: this compound sodium hydrate or a vehicle control is administered orally (p.o.).

-

Post-Dosing Measurement: At specified time points after drug administration (e.g., 30, 60, 120 minutes), the mechanical pressure test is repeated.

-

Data Analysis: The increase in the pressure threshold after drug administration compared to baseline is calculated. The ED₅₀ is determined as the dose required to produce a 50% increase in the pain threshold.

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to screen for the activity of anti-inflammatory drugs.

-

Objective: To assess the ability of this compound to inhibit acute edema.

-

Apparatus: A plethysmometer or caliper to measure paw volume/thickness.[1][4]

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).[1][4]

-

Procedure:

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: this compound sodium hydrate or a vehicle control is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[1][4]

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw.[1][4]

-

Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., every hour for 5-6 hours).[1][4]

-

Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the drug-treated group relative to the vehicle control group is determined.

-

Antipyretic Activity: Brewer's Yeast-Induced Pyrexia

This model is used to induce a pathogenic fever in rats to evaluate the efficacy of antipyretic agents.

-

Objective: To determine the fever-reducing properties of this compound.

-

Apparatus: A digital rectal thermometer with a thermocouple probe.[11]

-

Animals: Wistar rats (150-200g).[11]

-

Procedure:

-

Baseline Temperature: The initial rectal temperature of each rat is recorded.

-

Induction of Pyrexia: A 15-20% suspension of Brewer's yeast in saline is injected subcutaneously (10-20 mL/kg) into the back of the rats.[11]

-

Fever Development: Food is withdrawn, and the rats are left for 18 hours, during which a fever develops.[11]

-

Temperature Confirmation: After 18 hours, rectal temperature is measured again. Only animals exhibiting a significant increase in temperature (e.g., >38°C) are included in the study.[11]

-

Drug Administration: this compound sodium hydrate or a vehicle control is administered orally.

-

Temperature Monitoring: Rectal temperatures are recorded at regular intervals (e.g., 30, 60, 120, 180 minutes) after drug administration.[13]

-

Data Analysis: The reduction in rectal temperature over time is compared between the drug-treated and vehicle control groups.

-

Safety and Drug Interactions

Like other NSAIDs, this compound is associated with potential side effects, primarily gastrointestinal disturbances such as nausea and dyspepsia.[1] Its prodrug nature is intended to mitigate some of these risks.[3] Caution is advised in patients with a history of peptic ulcers, renal impairment, or cardiovascular conditions.[3]

Significant drug interactions can occur. This compound should not be administered with quinolone antibiotics due to an increased risk of seizures.[8] It may also enhance the effects of anticoagulants (e.g., warfarin), methotrexate, and lithium salts, requiring careful monitoring when co-administered.[8]

Conclusion

This compound sodium hydrate is a highly effective NSAID with a well-characterized pharmacological profile. Its unique status as a prodrug offers a potential advantage in reducing gastrointestinal side effects. The potent analgesic, anti-inflammatory, and antipyretic activities, supported by extensive preclinical and clinical data, establish it as a valuable agent in the management of pain and inflammation. This guide provides foundational technical information for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

References

- 1. inotiv.com [inotiv.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PathWhiz [pathbank.org]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 10. animalab.eu [animalab.eu]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

Loxoprofen's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group, exerts its therapeutic effects primarily through the modulation of the prostaglandin synthesis pathway. As a prodrug, this compound is rapidly converted in vivo to its active trans-alcohol metabolite, which acts as a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2][3][4] This inhibition curtails the production of prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental pathways.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound's pharmacological activity is dependent on its biotransformation into an active trans-alcohol metabolite.[3][5] This active form is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][6] COX-1 is a constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection and platelet aggregation.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammatory processes.[4][5] By inhibiting both isoforms, this compound's active metabolite effectively reduces the synthesis of prostaglandins (like PGE2 and PGI2) and thromboxane A2 (TXA2) from arachidonic acid.[3][4][7]

The inhibition of COX-2 is central to this compound's anti-inflammatory and analgesic effects, as this enzyme is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[4][5] The concurrent inhibition of COX-1, while contributing to the therapeutic effect, is also associated with some of the characteristic side effects of non-selective NSAIDs, particularly gastrointestinal disturbances. However, this compound's nature as a prodrug is suggested to mitigate some of these gastric side effects.[5]

Prostaglandin Synthesis Pathway and this compound's Point of Intervention

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 serves as a common precursor for various prostanoids, including PGE2, PGI2 (prostacyclin), and TXA2, which are synthesized by their respective synthases.[3] this compound's active metabolite intervenes at the cyclooxygenase step, thereby blocking the formation of PGH2 and all subsequent downstream prostanoids.

Quantitative Analysis of this compound's Effects

The inhibitory potency of this compound and its active metabolite on COX enzymes and prostaglandin synthesis has been quantified in various in vitro and in vivo studies.

In Vitro COX Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 (μM) | Assay System |

| This compound (unmetabolized) | COX-1 | 6.5 | Human Whole Blood |

| This compound (unmetabolized) | COX-2 | 13.5 | Human Whole Blood |

| This compound Active Metabolite (this compound-SRS) | COX-1 | 0.38 | Human Platelet |

| This compound Active Metabolite (this compound-SRS) | COX-2 | 0.12 | Interleukin-1β-stimulated Human Synovial Cells |

| This compound Active Metabolite (SRS trans-OH) | Prostaglandin Production | 0.01 | In vitro with leukocytes |

In Vivo Inhibition of Prostaglandin Synthesis

The effective dose for 50% inhibition (ED50) is used to indicate the potency of a substance in producing a specific effect in a group of subjects.

| Prostaglandin/Product | ED50 (mg/kg) | Animal Model |

| Prostaglandin E2 (PGE2) | 2.0 | Rat Air Pouch Model (Inflammatory Exudate) |

| Prostaglandin E2 (PGE2) | 2.1 | Rat Air Pouch Model (Stomach Tissue) |

| Thromboxane B2 (TXB2) | 0.34 | Rat Platelet Production |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the effects of this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound's active metabolite) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compound at various concentrations in the assay buffer.

-

Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the assay buffer, hemin, and the respective enzyme (COX-1 or COX-2). Then, add the test compound at different concentrations. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: After a short incubation period (e.g., 2-5 minutes), add the detection reagent (e.g., TMPD). The peroxidase activity of COX will lead to the oxidation of TMPD, resulting in a color change.

-

Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Prostaglandin E2 (PGE2) Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive immunoassay is used to quantify the concentration of PGE2 in biological samples.

Materials:

-

PGE2 ELISA kit (containing pre-coated microplate, PGE2 standards, PGE2 conjugate, antibodies, wash buffer, substrate, and stop solution)

-

Biological samples (e.g., cell culture supernatant, plasma)

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve by serially diluting the provided PGE2 standard. Prepare the biological samples, which may require dilution.

-

Competitive Binding: Add the standards and samples to the appropriate wells of the antibody-coated microplate. Then, add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase) to each well. During this incubation, the PGE2 in the sample competes with the fixed amount of PGE2 conjugate for binding to the limited number of antibody sites on the plate.

-

Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours) at room temperature.

-

Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

-

Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

-

Color Development and Stopping: Incubate the plate for a set period to allow for color development. Then, add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance of each well at the recommended wavelength (e.g., 405 nm).

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of PGE2 in the samples is then determined by interpolating their absorbance values on the standard curve.

Carrageenan-Induced Paw Edema Model in Rodents

This in vivo model is used to assess the anti-inflammatory activity of a compound.[2][10][12]

Materials:

-

Rats or mice

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Test compound (this compound)

-

Vehicle control

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week before the experiment.

-

Baseline Measurement: The initial volume or thickness of the hind paw is measured.

-